molecular formula C7H3I3O B1442791 2,3,5-Triiodobenzaldehyde CAS No. 477534-99-9

2,3,5-Triiodobenzaldehyde

Cat. No.: B1442791
CAS No.: 477534-99-9
M. Wt: 483.81 g/mol
InChI Key: ROJLASMOZHOOOX-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Contemporary Chemical Science

Halogenated organic compounds, which are molecules where one or more hydrogen atoms have been substituted by a halogen such as iodine, chlorine, bromine, or fluorine, are of substantial importance in modern scientific research. scbt.com Their diverse chemical properties make them indispensable across numerous fields. scbt.com In organic chemistry, they serve as crucial intermediates for synthesizing more complex molecules, facilitating the creation of new materials and the investigation of reaction mechanisms. scbt.comrsc.org The carbon-halogen bond's unique reactivity is fundamental to a wide array of chemical transformations. scbt.com

The introduction of halogen atoms into an organic compound's structure can confer beneficial properties, such as enhanced durability, stability against biodegradation and oxidation, and increased biological activity and membrane permeability. rsc.org Consequently, halogenated compounds are prevalent, constituting approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals. rsc.org Their applications also extend to materials science, where they are used to develop advanced materials with specific characteristics like flame retardancy and chemical resistance. scbt.com

Historical Context of Triiodinated Benzaldehyde (B42025) Derivatives in Organic Chemistry

The parent compound, benzaldehyde, was first isolated in 1803. britannica.comwikipedia.org Foundational work by German chemists Justus von Liebig and Friedrich Wöhler in the 1830s on this compound helped establish the structural theory of organic chemistry. britannica.com Over time, methods were developed to introduce halogen atoms onto the benzene (B151609) ring, leading to a wide range of halogenated aromatic compounds.

The synthesis of iodinated aromatics, particularly those with electron-withdrawing groups like benzaldehydes, has been a subject of ongoing development. Early methods often required harsh conditions. More recent procedures have aimed to create these compounds more efficiently. mdpi.com The development of specific isomers like 2,3,5-Triiodobenzaldehyde is tied to the need for specialized building blocks in targeted applications, such as the synthesis of radiopaque materials.

Current Research Landscape of this compound: A Review

Current research on this compound focuses primarily on its application in materials science and medicinal chemistry. cymitquimica.com A significant area of investigation is its use as a key reagent in the creation of radiopaque hydrogel microspheres for medical imaging. nih.govthno.org By coupling this compound to the polymer backbone of materials like polyvinyl alcohol (PVA), researchers can create beads that are visible under standard fluoroscopy and computed tomography (CT) imaging. nih.gov This allows for real-time visualization during medical procedures such as transarterial chemoembolization (TACE). thno.org

The aldehyde group is crucial for this application, as it forms stable acetal (B89532) linkages with the 1,3-diol units of PVA, ensuring the iodine atoms are integrated throughout the bead's structure. nih.gov This provides uniform radiopacity. nih.gov Research has also explored incorporating these radiopaque beads into drug-eluting systems, creating "theranostic" agents that combine therapy and diagnostics. acs.orgresearchgate.net Beyond this primary application, this compound serves as a versatile building block in organic synthesis for creating more complex molecules. myskinrecipes.com

Research Objectives and Scope of the Academic Investigation

This investigation aims to provide a focused and detailed overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and applications as documented in the scientific literature. The objective is to present a scientifically accurate and authoritative resource on its role as a specialized chemical in organic synthesis and materials science. This article will detail its physical and chemical characteristics, outline established synthesis routes, and review its primary application in the development of advanced radiopaque materials.

Chemical and Physical Properties

The properties of this compound are largely dictated by the presence of the three heavy iodine atoms and the reactive aldehyde group on the benzene ring.

PropertyValueSource
IUPAC Name This compound nih.govsigmaaldrich.com
Molecular Formula C₇H₃I₃O cymitquimica.comsigmaaldrich.com
Molecular Weight 483.81 g/mol nih.govsigmaaldrich.com
CAS Number 477534-99-9 sigmaaldrich.comchemicalbook.com
InChI Key ROJLASMOZHOOOX-UHFFFAOYSA-N nih.govsigmaaldrich.com
Physical Form Solid or liquid sigmaaldrich.com
Purity 95-97% sigmaaldrich.comsigmaaldrich.com
Storage Temperature 2-8°C, inert atmosphere, dark place sigmaaldrich.com

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,3,5-triiodobenzoic acid. This method is notable for its high yield and the purity of the final product, which is crucial for its application in creating medical-grade materials. google.com

Step 1: Synthesis of 2,3,5-triiodobenzyl alcohol The first step involves the reduction of 2,3,5-triiodobenzoic acid. google.com

ParameterDetailsSource
Starting Material 2,3,5-Triiodobenzoic acid google.com
Reducing Agent Borane tetrahydrofuran (B95107) complex (BH₃·THF) google.com
Solvent Tetrahydrofuran (THF) google.com
Atmosphere Nitrogen (N₂) protection google.com
Reaction Time 12-24 hours google.com
Reaction Temperature 20-30 °C google.com
Workup Quenching with absolute ethanol, followed by hydrolysis with deionized water. google.com

Step 2: Oxidation to this compound The intermediate alcohol is then oxidized to the final aldehyde product. google.com

ParameterDetailsSource
Starting Material 2,3,5-Triiodobenzyl alcohol google.com
Oxidizing Agent Pyridinium (B92312) chlorochromate (PCC) google.com
Solvent Anhydrous dichloromethane (B109758) google.com
Conditions Stirred suspension with dry diatomaceous earth, under shading to prevent light degradation. google.com
Purification Filtration to remove insoluble pyridinium chlorochromate. google.com
Overall Yield A total yield of 82% has been reported. google.com

Reactivity and Applications

Reactivity of the Aldehyde Functional Group

The chemical behavior of this compound is dominated by the reactivity of its aldehyde (-CHO) functional group and the influence of the three iodine substituents on the aromatic ring. The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2,3,5-triiodobenzoic acid. britannica.com It can also undergo condensation reactions. A key reaction is its ability to form stable cyclic acetal linkages with 1,3-diol units, such as those found in polyvinyl alcohol (PVA). nih.gov This specific reactivity is fundamental to its main application. The presence of three electron-withdrawing iodine atoms on the benzene ring also influences the compound's reactivity in electrophilic aromatic substitution reactions. cymitquimica.com

Applications in Organic Synthesis and Materials Science

The primary application of this compound is as a precursor in materials science, specifically for the synthesis of radiopaque polymers. nih.gov It is used to covalently bind iodine to a polymer backbone, creating materials that are visible to X-rays. thno.org

Radiopaque Embolization Beads: The compound is reacted with PVA hydrogel beads in an acid-catalyzed reaction to create products like DC Bead LUMI™. nih.govthno.org These beads are used in transarterial chemoembolization (TACE), a treatment for liver tumors. nih.gov The inherent radiopacity allows surgeons to visualize the beads' distribution in real-time during the procedure. nih.govacs.org

Organic Synthesis Building Block: As a halogenated aromatic aldehyde, it serves as a building block for constructing more complex organic molecules in research and industrial applications. cymitquimica.commyskinrecipes.com

Comparison with Structurally Related Compounds

The properties and applications of this compound can be better understood by comparing it to related compounds.

CompoundStructure and Key DifferencesPrimary ApplicationsSource
Benzaldehyde The parent compound with no halogen substituents.Used widely in the manufacture of dyes, perfumes, flavoring agents, and other organic compounds. britannica.com
2,3,5-Triiodobenzyl alcohol The alcohol precursor to this compound; the aldehyde group is replaced by a -CH₂OH group.Used as a reference compound and in synthesizing iodinated polymers. Lacks the aldehyde group needed for acetal formation with PVA.
2,3,5-Triiodobenzoic acid The carboxylic acid precursor; the aldehyde group is replaced by a -COOH group. It is known as an auxin polar transport inhibitor in botany.Starting material for the synthesis of 2,3,5-triiodobenzyl alcohol. google.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-triiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJLASMOZHOOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3,5 Triiodobenzaldehyde and Its Precursors

Synthetic Pathways to 2,3,5-Triiodobenzaldehyde

The primary and most direct route to synthesizing this compound involves the oxidation of its corresponding alcohol, 2,3,5-Triiodobenzyl alcohol. An alternative, indirect pathway utilizes the reduction of 2,3,5-Triiodobenzoic acid to the alcohol precursor, which is then oxidized to the final aldehyde product.

Synthesis from 2,3,5-Triiodobenzyl Alcohol

The conversion of 2,3,5-Triiodobenzyl alcohol to this compound is achieved through an oxidation reaction. This process is a crucial step in obtaining the desired aldehyde in high purity.

Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org It is favored over other oxidizing agents like the Jones reagent because it is milder, less acidic, and minimizes overoxidation to carboxylic acids. mdma.ch For the synthesis of this compound, a suspension of PCC in an anhydrous solvent such as dichloromethane (B109758) is employed. google.com The alcohol is added to this suspension, and the reaction proceeds to yield the aldehyde. google.com To facilitate the removal of the chromium by-products, which can complicate purification, an adsorbent like dry diatomaceous earth is often mixed with the PCC. mdma.ch

The general reaction is as follows: 2 [C₅H₅NH][CrO₃Cl] + 3 R₂CHOH → 2 [C₅H₅NH]Cl + Cr₂O₃ + 3 R₂C=O + 3 H₂O wikipedia.org

In this specific synthesis, a solution of 2,3,5-triiodobenzyl alcohol in anhydrous dichloromethane is added to a stirred suspension of PCC and dry diatomaceous earth in the same solvent. The reaction is typically conducted under shaded conditions to prevent any potential light-induced side reactions. google.com

The efficiency of the oxidation of 2,3,5-Triiodobenzyl alcohol is significantly influenced by the reaction conditions. Key parameters that have been optimized include the molar ratio of PCC to the alcohol, the reaction temperature, and the duration of the reaction.

Research has shown that the molar ratio of PCC to 2,3,5-Triiodobenzyl alcohol is a critical factor in maximizing the yield of this compound. google.com The reaction is typically carried out at room temperature. The optimal reaction time has been determined to be approximately 3 hours under shading conditions.

The following interactive data table summarizes the effect of the molar ratio of PCC to 2,3,5-Triiodobenzyl alcohol on the reaction yield.

Molar Ratio (PCC : Alcohol)Yield (%)
1 : 174
2.6 : 192
4 : 182
Data sourced from patent CN110372484B google.com

As the table indicates, a molar ratio of 2.6:1 of PCC to 2,3,5-Triiodobenzyl alcohol provides the highest yield of 92%. google.com

Indirect Synthetic Routes via 2,3,5-Triiodobenzoic Acid

An alternative method for preparing this compound begins with 2,3,5-Triiodobenzoic acid. google.com This multi-step process first involves the reduction of the carboxylic acid to the corresponding alcohol, which then undergoes oxidation to the aldehyde. google.com

The initial step in this indirect route is the reduction of 2,3,5-Triiodobenzoic acid to 2,3,5-Triiodobenzyl alcohol. This transformation is commonly achieved using a reducing agent such as Borane tetrahydrofuran (B95107) complex (BH₃·THF) in a tetrahydrofuran (THF) solvent. The reaction is conducted under a nitrogen atmosphere to prevent any unwanted oxidation.

The procedure involves adding a BH₃·THF solution to a THF solution containing 2,3,5-Triiodobenzoic acid. google.com The mixture is stirred at a controlled temperature of 20–30 °C for a period of 12–24 hours. google.com A preferred reaction time of 20 hours at 25 °C has been reported. google.com During the reaction, the solution typically becomes milky white. After the reaction is complete, any residual BH₃·THF is quenched by the careful addition of absolute ethanol, followed by deionized water for hydrolysis. google.com The 2,3,5-Triiodobenzyl alcohol is then isolated after removing inorganic salts.

The molar ratio of BH₃·THF to 2,3,5-Triiodobenzoic acid can range from 5:1 to 1:1, with a ratio of 2:1 being noted as preferable in some procedures. google.com

Alternative Synthetic Strategies for Polyiodinated Benzaldehydes

While the direct synthesis of this compound is well-established, broader strategies for creating polyiodinated benzaldehydes offer valuable alternatives. These methods often focus on introducing iodine atoms onto a benzaldehyde (B42025) or related precursor at specific positions. The development of new synthetic strategies is crucial for improving efficiency and functional group compatibility. rsc.org

One innovative approach involves a palladium-catalyzed direct ortho-C–H iodination of benzaldehydes. acs.org This method utilizes a monodentate transient directing group, such as 2,5-bis(trifluoromethyl)aniline (B140203), to achieve high regioselectivity under mild conditions. acs.orgrsc.org The process has been successfully applied to a wide range of benzaldehydes and heteroaromatic aldehydes using N-iodosuccinimide (NIS) as the iodine source, resulting in moderate to excellent yields. rsc.org This strategy was notably used in the concise, two-step total synthesis of the natural product hernandial. acs.org

Other alternative technologies that can be applied to these types of chemical constructions include photochemistry, electrochemistry, and mechanochemistry, which offer green and highly efficient pathways. sioc-journal.cn For instance, iridium-catalyzed regioselective monoiodination of benzoic acids has been demonstrated using iodine and an iridium catalyst in a protic solvent at room temperature, although this method requires a silver salt for selectivity. rsc.org

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound relies on the availability of its key precursor, 2,3,5-triiodobenzoic acid, and effective methods for introducing iodine atoms onto the aromatic ring.

Synthesis of 2,3,5-Triiodobenzoic Acid

2,3,5-Triiodobenzoic acid (TIBA) is a crucial starting material for the synthesis of this compound. While the historical synthesis of TIBA has been challenging due to the compound's sensitivity and the complexity of the iodination process, advancements have led to more efficient production methods. marketresearchintellect.com

One documented laboratory-scale synthesis involves mixing a solution of TIBA in cyclohexane (B81311) with a solution of methylaluminoxane (B55162) (MAO) in toluene. This mixture is stirred at room temperature before being combined with a metallocene catalyst. Another variation uses isododecane as the solvent for TIBA, which is then reacted with a MAO/toluene solution.

TIBA itself is a compound with applications in the pharmaceutical industry as a reagent and in agriculture as a synthetic auxin to influence plant growth. marketresearchintellect.com

Methodologies for Iodination of Benzaldehyde Derivatives

The introduction of iodine to benzaldehyde derivatives is a key transformation in the synthesis of polyiodinated aromatic aldehydes. The aldehyde group's weak directing ability and sensitivity to oxidants make direct iodination challenging. google.com

A prevalent method for ortho-iodination involves the use of N-iodosuccinimide (NIS) as the iodinating agent. google.com Palladium acetate (B1210297) can be used to catalyze the reaction, often in the presence of an aniline (B41778) ligand and an organic acid. google.com This approach allows for a one-step synthesis, which is a significant simplification compared to multi-step routes that might involve diazotization of an aniline precursor. google.com

Various iodinating reagents and systems have been explored for different aromatic compounds. For electron-rich aromatics, N-iodosuccinimide is a mild and effective reagent. researchgate.netsioc-journal.cn Other systems include iodine combined with periodic acid or silver nitrate, with the choice depending on the specific substrate. researchgate.net For instance, iodine and periodic acid tend to give better yields for methoxybenzaldehydes. researchgate.net Metal-free protocols have also been developed, such as using I₂/NaNO₂/air/silica-supported H₂SO₄, which offers high iodine atom economy. mdpi.com

Strategic Considerations in Regioselective Iodination

Regioselectivity—the control of where the iodine atom is placed on the aromatic ring—is a critical consideration in the synthesis of specifically substituted iodobenzaldehydes. The inherent directing ability of substituents on the benzene (B151609) ring plays a major role, but this can be overcome or enhanced through strategic use of catalysts and directing groups. google.com

Palladium-catalyzed C-H iodination has emerged as a powerful tool for achieving regioselectivity. rsc.org The use of transient directing groups is a key strategy. For example, 2,5-bis(trifluoromethyl)aniline has been used as a monodentate transient directing group to direct iodination to the ortho position of benzaldehydes. acs.orgrsc.org Similarly, anthranilic acid can act as a bidentate transient directing group for the site-selective C-H halogenation of indole-3-carbaldehydes. rsc.org

The choice of the iodinating agent and reaction conditions is also crucial. N-iodosuccinimide (NIS) is a widely used reagent due to its high reactivity and environmental friendliness. sioc-journal.cn Other approaches include using an iridium catalyst for the regioselective monoiodination of benzoic acids. rsc.org For activated arenes, a system of KI-DMSO in aqueous hydrochloride has been shown to be effective for regioselective iodination. dntb.gov.ua

Purification and Isolation Techniques for this compound

After the synthesis of this compound, a robust purification process is necessary to isolate the compound with high purity.

The typical workup procedure following the oxidation of 2,3,5-triiodobenzyl alcohol involves diluting the reaction mixture with a solvent like ether and then filtering it through celite to remove solid residues, such as those from the pyridinium chlorochromate oxidant. The resulting filtrate is concentrated, often yielding a gummy paste.

This crude product is then purified using column chromatography on silica (B1680970) gel. Dichloromethane is commonly used as the eluent to separate the desired aldehyde from any remaining starting materials or byproducts. The final product, after purification, is a pale yellow solid.

Filtration and Solvent Extraction Methodologies

Filtration and solvent extraction are fundamental techniques employed in the purification and isolation of this compound and its precursors. google.isorganomation.com

Filtration is used to separate solid materials from liquids. In the synthesis of this compound, filtration through celite is a key step to remove the insoluble byproducts of the pyridinium chlorochromate oxidation. This method is also used to remove inorganic salts generated during the synthesis of the precursor, 2,3,5-triiodobenzyl alcohol, after quenching and hydrolysis steps.

Solvent extraction , or liquid-liquid extraction, separates compounds based on their differing solubilities in two immiscible liquids, typically water and an organic solvent. organomation.comvinanhatrang.com This technique is essential for separating the desired organic product from aqueous solutions containing inorganic impurities. The choice of solvent is critical and depends on the solubility of the target compound. organomation.com After extraction, the organic layer containing the product is separated, and the solvent is typically removed by evaporation to yield the purified compound. vinanhatrang.com

The efficiency of solvent extraction is influenced by factors such as the partition coefficient of the compound, the choice of solvents, temperature, and contact time between the phases. organomation.com

Chromatographic Purification Techniques for High Purity

Achieving high purity of this compound is critical for its subsequent applications, such as in the preparation of radiopaque microspheres. google.com Chromatographic techniques are essential in the purification process.

Following the oxidation step, the reaction mixture contains the desired product along with the spent oxidizing agent and other byproducts. Since pyridinium chlorochromate is insoluble in organic solvents, a significant portion can be removed by simple filtration. google.com The mixture is typically diluted with ether and passed through a pad of celite to filter out the solid residues.

The filtrate, which is a concentrated gummy paste, is then subjected to column chromatography for final purification. Silica gel is used as the stationary phase, and dichloromethane serves as the eluent. Flash column chromatography is another cited method for purification. csic.es This chromatographic step effectively separates the this compound from any remaining impurities, yielding the product as a pale yellow solid.

Crystallization and Solid-Phase Isolation

The final step in obtaining pure this compound is its isolation in a solid phase. After chromatographic purification, the fractions containing the pure product are combined and the solvent is removed, often by rotary evaporation, to yield the compound as a solid. google.com

The solid-state structure and molecular packing of triiodobenzaldehyde compounds are significantly influenced by the positioning of the halogen substituents. Crystallographic investigations through X-ray diffraction reveal that the three large, highly polarizable iodine atoms in the 2, 3, and 5 positions lead to distinct intermolecular interactions. The molecular packing in the crystal lattice is primarily governed by halogen-halogen interactions and weak hydrogen bonds involving the aldehyde group. These interactions result in the formation of extended supramolecular networks that stabilize the crystal structure. While specific data for this compound is not detailed, related compounds are known to crystallize in orthorhombic systems, such as the P₂₁₂₁₂₁ space group.

Reactivity and Reaction Mechanisms of 2,3,5 Triiodobenzaldehyde

Chemical Reactivity Profiles of Aromatic Aldehydes with Multiple Halogen Substituents

The presence of three bulky, electron-withdrawing iodine atoms on the phenyl ring significantly influences the reactivity of 2,3,5-Triiodobenzaldehyde. These substituents create a unique electronic and steric environment that governs the behavior of both the aldehyde functional group and the aromatic ring.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In this compound, this electrophilicity is intensified. The three iodine atoms exert a strong collective electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it a more potent electrophile, enhancing its reactivity toward nucleophiles. nih.govpressbooks.pub

The general mechanism for nucleophilic addition begins with the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral alkoxide intermediate as the carbon rehybridizes from sp² to sp³. pressbooks.pub Subsequent protonation of the alkoxide intermediate yields an alcohol. masterorganicchemistry.com Given the enhanced electrophilicity of this compound, it is expected to undergo nucleophilic addition reactions more readily than non-halogenated benzaldehyde (B42025). libretexts.org

Electrophilic Aromatic Substitution on the Iodinated Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. khanacademy.orguomustansiriyah.edu.iq However, the structure of this compound makes it highly unreactive towards further electrophilic substitution. The aromatic ring is severely deactivated by two key factors:

Electron-Withdrawing Groups: The aldehyde group (-CHO) is a strong deactivating group, directing incoming electrophiles to the meta position. Halogens, including iodine, are also deactivating towards EAS due to their inductive electron withdrawal, although they act as ortho-, para-directors. libretexts.org The cumulative effect of one strong deactivator and three moderately deactivating iodine atoms makes the ring extremely electron-poor and thus a poor nucleophile. olemiss.edu

Steric Hindrance: The three large iodine atoms, in addition to the aldehyde group, create significant steric congestion around the two remaining hydrogen-substituted carbons (positions 4 and 6). This physically obstructs the approach of an incoming electrophile, further inhibiting the reaction.

Therefore, subjecting this compound to standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts alkylation) is not expected to yield substitution products on the aromatic ring. olemiss.edumasterorganicchemistry.com

Radical Reactions Involving Carbon-Iodine Bonds

The Carbon-Iodine (C-I) bond is the weakest of the carbon-halogen bonds, making aryl iodides susceptible to homolytic cleavage to form aryl radicals. fiveable.meoup.com This reactivity provides a pathway for transformations that are not accessible through ionic mechanisms. The C-I bonds in this compound can be cleaved using radical initiators or through single-electron transfer (SET) processes. pku.edu.cnacs.org

For instance, treatment with radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen-atom donor can lead to the formation of an aryl radical. rsc.org This highly reactive intermediate can then participate in a variety of subsequent reactions, including cyclizations or intermolecular additions. nih.gov Electrochemical methods can also be employed to reduce the aryl iodide, generating a radical anion which then expels an iodide ion to form the aryl radical. pku.edu.cn

Specific Reactions of this compound in Organic Synthesis

Formation of Acetals and Related Derivatives

A prime example of the nucleophilic addition reactivity of this compound is the formation of acetals. Aldehydes react reversibly with two equivalents of an alcohol under acidic catalysis to yield acetals. libretexts.orgstudy.com The reaction proceeds through a hemiacetal intermediate. wikipedia.org

The mechanism involves several key steps:

Protonation of the carbonyl oxygen by an acid catalyst, which further increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com

Nucleophilic attack by a molecule of alcohol on the protonated carbonyl to form a tetrahedral intermediate. libretexts.org

Deprotonation to yield a hemiacetal. youtube.com

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). youtube.com

Loss of a water molecule to form a resonance-stabilized carbocation (an oxocarbenium ion). libretexts.org

Attack by a second molecule of alcohol on the carbocation. youtube.com

Final deprotonation to yield the stable acetal (B89532) product. youtube.com

Due to the reversible nature of the reaction, it is typically driven to completion by removing the water that is formed, for instance, by using a Dean-Stark apparatus. wikipedia.org Reaction with a diol, such as ethylene (B1197577) glycol, will form a cyclic acetal.

Potential for Substitution Reactions of the Iodine Atoms

The iodine atoms on the aromatic ring of this compound serve as versatile functional handles for forming new bonds, particularly through transition-metal-catalyzed cross-coupling reactions. fiveable.me While direct nucleophilic aromatic substitution is difficult, aryl iodides are excellent substrates for a wide array of powerful synthetic transformations. researchgate.net

These reactions typically involve a catalytic cycle with a transition metal, most commonly palladium. youtube.comresearchgate.net The general steps include:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond, forming an arylpalladium(II) complex.

Transmetalation: A second reagent, typically an organometallic compound (e.g., an organoboron, organotin, or organozinc species), transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new product and regenerating the palladium(0) catalyst. youtube.com

By selecting the appropriate coupling partner, the iodine atoms can be replaced with alkyl, alkenyl, alkynyl, aryl, and other functional groups, making this compound a potential building block for the synthesis of more complex, polysubstituted aromatic compounds. bohrium.commdpi.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) with Polyiodinated Substrates

Polyiodinated aromatic compounds like this compound are valuable substrates for carbon-carbon bond-forming cross-coupling reactions. The presence of multiple carbon-iodine (C-I) bonds of differing reactivity allows for selective functionalization. The Suzuki-Miyaura and Sonogashira reactions are particularly effective for this purpose. tezu.ernet.in

The Sonogashira reaction, which couples terminal alkynes with aryl halides, has been shown to proceed with high regioselectivity on related polyiodinated systems. wikipedia.orglibretexts.org In substrates like 5-substituted-1,2,3-triiodobenzenes, which are structurally analogous to this compound, coupling occurs preferentially at the C-I bond flanked by two other iodine atoms (the C2 position). This selectivity is attributed to a combination of steric and electronic factors. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild base. libretexts.orgnih.gov The use of a copper co-catalyst allows the reaction to proceed under mild conditions, often at room temperature. wikipedia.org

Similarly, the Suzuki-Miyaura reaction, coupling aryl halides with boronic acids, can be controlled to achieve mono-, di-, or even tri-arylation depending on the reaction conditions and the stoichiometry of the reagents. For polyiodinated substrates, the reaction conditions can be tuned to favor substitution at the most reactive C-I bond first.

Table 1: Representative Conditions for Regioselective Sonogashira Cross-Coupling on a 1,2,3-Triiodoarene Model System. nih.gov
ParameterCondition
Substrate5-Substituted-1,2,3-triiodobenzene
ReagentTerminal Alkyne (e.g., Phenylacetylene)
Palladium CatalystPd(PPh₃)₂Cl₂
Copper Co-catalystCuI
BaseEt₃N (Triethylamine)
SolventAnhydrous THF or DMF
TemperatureRoom Temperature
Observed SelectivityPreferential coupling at the C2 position

Condensation Reactions to Form Azomethine Compounds

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form azomethine compounds, also known as Schiff bases. This reaction is a classic example of nucleophilic addition to the carbonyl group followed by dehydration.

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This initial attack forms an unstable tetrahedral intermediate called a hemiaminal or carbinolamine. This intermediate then undergoes dehydration, typically acid-catalyzed, to eliminate a molecule of water and form the stable carbon-nitrogen double bond (C=N) characteristic of an azomethine. youtube.com The reaction is generally reversible, and the removal of water is often necessary to drive the equilibrium toward the product.

Reaction Scheme: C₇H₃I₃O (this compound) + R-NH₂ (Primary Amine) ⇌ C₇H₃I₃-CH=N-R (Azomethine) + H₂O

The formation of these brightly colored derivatives can be used for the qualitative identification of aldehydes. youtube.com

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Transition States

The mechanisms of cross-coupling and condensation reactions have been extensively studied. For Sonogashira coupling, the process is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle : The active Pd(0) species undergoes oxidative addition into the C-I bond of this compound.

Copper Cycle : Concurrently, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation : The copper acetylide then transfers the acetylenic group to the palladium complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

In condensation reactions to form azomethines, the key transition state occurs during the initial nucleophilic attack of the amine on the carbonyl carbon. The subsequent dehydration step proceeds through a protonated hemiaminal intermediate, where water acts as a good leaving group. For more complex transformations, such as certain cycloadditions, the stability of the transition state can be influenced by factors like aromaticity, where cyclic delocalization of electrons lowers the activation energy. nih.govyoutube.com

Role of Steric and Electronic Effects of Triiodination on Reactivity

The three large iodine atoms on the benzaldehyde ring exert significant steric and electronic effects that modulate its reactivity.

Steric Effects: The iodine atoms, particularly the one at the C2 position (ortho to the aldehyde), create considerable steric hindrance. This bulkiness can influence the approach of nucleophiles to both the aldehyde carbon and the adjacent C-I bond. In cross-coupling reactions, this steric congestion can affect the rate of oxidative addition and may contribute to the regioselectivity observed, as the catalyst may preferentially attack the less hindered C-I bond at the C5 position.

Electronic Effects: Iodine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring toward electrophilic substitution but activates the C-I bonds for oxidative addition in cross-coupling reactions. The cumulative inductive effect of three iodine atoms makes the aryl-palladium intermediate more electron-deficient, potentially influencing the rate of subsequent steps like reductive elimination. Conversely, iodine can exert a weak electron-donating resonance effect (+R), but this is generally outweighed by its inductive effect. The electron-withdrawing nature of the iodines also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in condensation reactions.

Table 2: Comparison of Substituent Properties Influencing Reactivity.
SubstituentVan der Waals Radius (Å)Pauling ElectronegativityPrimary Electronic Effect
-H (Hydrogen)1.202.20Neutral
-I (Iodine)1.982.66Strong Inductive Withdrawal (-I)
-CHO (Aldehyde)--Strong Inductive & Resonance Withdrawal (-I, -R)

Kinetic and Thermodynamic Aspects of Reactions

When a molecule like this compound can undergo competing reactions, such as coupling at different C-I positions, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control : At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. This corresponds to the reaction pathway with the lowest activation energy. libretexts.org For this compound, one C-I bond might be kinetically favored for oxidative addition due to lower steric hindrance or favorable electronic properties, leading to a specific mono-substituted isomer as the initial product.

Thermodynamic Control : At higher temperatures or with longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one, which may not be the one that forms the fastest. wikipedia.orglibretexts.org In the context of cross-coupling, if the initially formed kinetic product can undergo further reaction or isomerization, the final product mixture will reflect the relative thermodynamic stabilities of the possible isomers.

Studies on the oxidation of various benzaldehydes have shown how substituent effects can alter reaction rates and thermodynamic parameters like enthalpy and entropy of activation. researchgate.netresearchgate.net For this compound, the strong electron-withdrawing nature of the substituents would be expected to significantly influence the kinetics of its various transformations. The choice of solvent, temperature, and catalyst can be used to steer the reaction toward the desired kinetic or thermodynamic product. wikipedia.org

Spectroscopic Characterization and Structural Elucidation of 2,3,5 Triiodobenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. For 2,3,5-Triiodobenzaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton and the protons on the aromatic ring.

The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. Consequently, its resonance appears significantly downfield, typically in the range of 9.5-10.5 ppm. pdx.eduoregonstate.edu This region of the spectrum is usually free from other signals, making the aldehyde proton resonance a distinctive diagnostic peak. docbrown.info For the closely related compound, 2,3,5-Trichlorobenzaldehyde, the aldehyde proton signal is observed at 10.413 ppm. chemicalbook.com

The aromatic region of the spectrum for this compound is defined by the two remaining protons on the benzene (B151609) ring. These protons are chemically non-equivalent and are expected to appear as two distinct signals. Based on the substitution pattern, these would be at position C4 and C6 of the benzene ring. In the analogous 2,3,5-Trichlorobenzaldehyde, the two aromatic protons appear at 7.791 ppm and 7.693 ppm. chemicalbook.com Due to the heavy substitution with three iodine atoms, the aromatic protons of this compound would also be expected in this downfield region (7.0-8.5 ppm), likely appearing as doublets due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous compounds and general chemical shift principles.

Proton TypePredicted Chemical Shift (δ, ppm)Expected Multiplicity
Aldehyde (-CHO)~9.5 - 10.5Singlet (s)
Aromatic (H-4)~7.5 - 8.2Doublet (d)
Aromatic (H-6)~7.5 - 8.2Doublet (d)

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon of the aldehyde group is characteristically found at the low-field end of the spectrum, typically between 190-200 ppm for aldehydes. beilstein-journals.org This significant downfield shift is due to the strong deshielding effect of the double-bonded oxygen atom. For various substituted benzaldehydes, this peak consistently appears in the 190-193 ppm range. beilstein-journals.orgrsc.org

The aromatic carbons of this compound will produce six distinct signals in the typical aromatic region of 100-150 ppm. The carbons directly bonded to the iodine atoms (C2, C3, C5) are expected to have their chemical shifts significantly influenced by the heavy atom effect of iodine, typically shifting them to higher field (lower ppm values) compared to unsubstituted carbons. The carbon attached to the aldehyde group (C1) and the two carbons bearing protons (C4, C6) will have distinct chemical shifts based on their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous compounds and general chemical shift principles.

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~190 - 193
Aromatic (C1-C6)~100 - 150

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In a COSY spectrum of this compound, a cross-peak would be expected between the signals of the two aromatic protons (H-4 and H-6), confirming their adjacent relationship. The aldehyde proton, having no adjacent proton neighbors, would not show any cross-peaks, confirming its assignment as a singlet.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. For this compound, an HMQC or HSQC spectrum would show a cross-peak connecting the aldehyde proton signal to the carbonyl carbon signal. It would also show two separate cross-peaks linking the aromatic proton signals (H-4 and H-6) to their respective carbon signals (C-4 and C-6), aiding in the definitive assignment of the aromatic carbons that bear a hydrogen atom.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for identical reference standards. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal. rssl.combwise.kr

To assess the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal standard in a suitable deuterated solvent. acs.org The internal standard must have at least one resonance that is sharp, well-resolved, and does not overlap with any signals from the analyte. koreascience.kr By comparing the integrals of a specific, well-defined signal from the analyte (e.g., the aldehyde proton) with a signal from the internal standard, the molar ratio of the two compounds can be calculated. Knowing the masses and molecular weights of both the analyte and the standard allows for the calculation of the absolute purity of the this compound sample. rssl.comkoreascience.kr Careful optimization of experimental parameters, such as ensuring a long relaxation delay, is critical for obtaining accurate and reliable results. bwise.kr

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For aromatic aldehydes, this band typically appears in the region of 1710-1685 cm⁻¹. vscht.cz The conjugation of the carbonyl group with the benzene ring lowers the frequency compared to saturated aldehydes (which appear around 1730 cm⁻¹). msu.edudocbrown.infopg.edu.pl This shift is due to the delocalization of π-electrons, which imparts slightly more single-bond character to the C=O bond, weakening it and lowering the energy required for the stretching vibration. msu.edu Another characteristic, though weaker, set of bands for aldehydes is the C-H stretch of the aldehyde group, which typically appears as two absorptions around 2830 cm⁻¹ and 2720 cm⁻¹. vscht.czudel.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Aromatic C-HStretching>3000Medium-Weak
Aldehyde C-HStretching~2830 and ~2720Medium-Weak
Carbonyl (C=O)Stretching~1710 - 1685Strong
Aromatic C=CStretching~1600 and ~1450Medium-Weak

Identification of Aromatic and Carbon-Iodine Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and bonding within a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations characteristic of the aromatic ring, the aldehyde functional group, and the carbon-iodine bonds.

The aromatic ring gives rise to several distinct vibrations. The C-H stretching vibrations of the two remaining hydrogens on the benzene ring are anticipated in the region of 3100-3000 cm⁻¹. Additionally, characteristic C-C stretching vibrations within the aromatic ring are expected to produce a series of sharp absorptions in the 1600-1450 cm⁻¹ range.

The aldehyde functional group will exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration. For aromatic aldehydes, this peak is typically observed in the range of 1710-1685 cm⁻¹. The aldehydic C-H bond will also produce characteristic stretching vibrations, often appearing as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The carbon-iodine (C-I) stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region of the spectrum, below 600 cm⁻¹. The presence of three iodine atoms on the benzene ring would likely result in a complex pattern of absorptions in this region, which can be challenging to assign to individual C-I bonds.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium to Weak Aromatic C-H Stretch
2850, 2750 Weak Aldehydic C-H Stretch
1710-1685 Strong Aldehydic C=O Stretch
1600-1450 Medium to Weak Aromatic C=C Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The calculated exact mass of this compound (C₇H₃I₃O) is 483.7318 g/mol . nih.gov An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the molecular formula of the compound.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 484 (for the most common isotopes). Due to the presence of three heavy iodine atoms, this peak is expected to be relatively intense.

The fragmentation pattern will be indicative of the compound's structure. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the entire aldehyde group (M-29) as a CHO radical.

Furthermore, the presence of iodine will lead to characteristic fragmentation patterns. The successive loss of iodine atoms (each with a mass of 127) would result in significant peaks at M-127, M-254, and M-381. The presence of a prominent peak at m/z 127 would correspond to the I⁺ ion. The fragmentation would also likely involve the loss of HI.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
484 [C₇H₃I₃O]⁺ (Molecular Ion)
483 [C₇H₂I₃O]⁺
455 [C₇H₃I₂O]⁺
357 [C₇H₂I₂]⁺
328 [C₇H₃IO]⁺
229 [C₇H₂I]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. Benzaldehyde (B42025) itself typically exhibits two absorption bands: a strong band around 245 nm corresponding to a π → π* transition, and a weaker, longer-wavelength band around 280-290 nm due to another π → π* transition. A very weak n → π* transition is often observed above 300 nm.

The presence of three iodine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the interaction of the non-bonding electrons of the iodine atoms with the π-electron system of the benzene ring, which extends the conjugation and lowers the energy gap between the electronic states. Therefore, the absorption bands for this compound are predicted to be at longer wavelengths compared to unsubstituted benzaldehyde.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Predicted λmax (nm) Type of Transition
~250-260 π → π*
~290-310 π → π*

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the planar structure of the benzene ring and the geometry of the aldehyde group. It would also provide the exact positions of the three iodine atoms on the ring, confirming the 2,3,5-substitution pattern. Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as halogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. While no published crystal structure for this compound is currently available, this technique remains the gold standard for unambiguous structural confirmation.

Computational Chemistry and Theoretical Studies of 2,3,5 Triiodobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. rsc.org These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometries, and energetic properties. rsc.org For a molecule like 2,3,5-Triiodobenzaldehyde, which contains heavy iodine atoms, relativistic effects may need to be considered for high-accuracy predictions. unt.edu

The electronic structure of this compound is characterized by the interplay between the aromatic benzene (B151609) ring, the electron-withdrawing aldehyde group, and the three heavy iodine substituents. A molecular orbital (MO) analysis would reveal how the atomic orbitals of the constituent atoms combine to form the bonding, non-bonding, and anti-bonding molecular orbitals of the entire molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactivity. For aromatic aldehydes, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is often a π* orbital with significant contributions from the carbonyl group. The large iodine atoms, with their valence p-orbitals, would also be expected to contribute significantly to several molecular orbitals. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic absorption spectra and its kinetic stability.

Table 1: Illustrative Frontier Orbital Energies for a Generic Halogenated Benzaldehyde (B42025)

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.5π* orbital of the aromatic system
LUMO-1.8π* orbital localized on the C=O bond
HOMO-6.5π orbital of the aromatic system
HOMO-1-7.2σ orbital with contribution from halogen p-orbitals

Note: This table provides hypothetical values for illustrative purposes, as specific data for this compound is not available.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. nih.gov DFT calculations can be employed to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms in the molecule. youtube.com This provides precise information about bond lengths, bond angles, and dihedral angles. mdpi.com

For this compound, a key aspect of its geometry would be the planarity of the aldehyde group with respect to the benzene ring. Steric hindrance between the ortho-iodine atom and the aldehyde group could potentially lead to a non-planar conformation. unina.it DFT calculations could predict the rotational barrier of the aldehyde group and determine the most stable conformation.

Furthermore, DFT can be used to calculate the total electronic energy of the molecule, from which thermodynamic properties such as the enthalpy of formation can be derived. rsc.org These energy calculations are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. nih.gov

Table 2: Representative Calculated Geometrical Parameters for an Ortho-Substituted Benzaldehyde

ParameterValue
C-C (aromatic) bond length1.39 - 1.41 Å
C=O bond length1.22 Å
C-I bond length2.10 Å
C-C-O bond angle124°
C-C-I bond angle120°
Dihedral Angle (Ring-CHO)15°

Note: The values in this table are representative for a generic ortho-substituted benzaldehyde and are not specific to this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, especially when combined with large basis sets. dtic.milacs.org

For a molecule containing heavy atoms like iodine, relativistic effects become more pronounced and can influence the electronic structure and properties. acs.org High-accuracy ab initio calculations for this compound would ideally incorporate these effects to provide a more accurate description of its chemistry. unt.edu These methods are computationally more demanding than DFT but can serve as a benchmark for less computationally expensive methods. acs.org They would be particularly useful for obtaining a precise value for the total energy and for studying excited states and ionization potentials.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com

MD simulations would be a powerful tool for exploring the conformational landscape of this compound. While quantum chemical calculations can identify energy minima, MD simulations can reveal the dynamic transitions between different conformations at a given temperature. nih.gov

A key area of investigation for this compound would be the flexibility of the aldehyde group. The steric hindrance from the adjacent iodine atom at the 2-position could restrict the rotation of the formyl group. unina.it An MD simulation could track the dihedral angle between the aldehyde group and the benzene ring over time, providing information on the preferred orientation and the extent of its flexibility. This is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. nobelprize.org

MD simulations are particularly well-suited for studying the interactions between a solute molecule and its environment. nih.gov For this compound, simulations could be performed with the molecule solvated in a box of water or an organic solvent to study its solvation properties. nih.gov The simulations would reveal the structure of the solvent shell around the molecule and the nature of the intermolecular interactions, such as hydrogen bonds (if any) and van der Waals forces. basicmedicalkey.com Given the presence of three iodine atoms, halogen bonding could also be a significant intermolecular interaction. nih.gov

In the context of biological systems, MD simulations can be used to study the interaction of this compound with proteins. nih.gov By placing the molecule in the active site of a protein, the simulation can provide insights into the binding mode, the key interacting amino acid residues, and the stability of the protein-ligand complex. acs.org This information is invaluable in fields such as drug design. The simulations can also help in understanding how the flexibility of both the ligand and the protein influences the binding process. nih.gov

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. nih.govrsc.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, computational methods can simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, providing a theoretical benchmark for its characterization.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic compounds. rsc.org Computational methods can predict ¹H and ¹³C NMR chemical shifts by calculating the isotropic magnetic shielding constants of the nuclei within the molecule's optimized geometry. modgraph.co.uknih.gov Various DFT functionals and basis sets can be employed, and the accuracy of predictions can be enhanced by considering solvent effects and applying scaling factors based on comparisons with experimental data for related compounds. compchemhighlights.orgcomporgchem.com Machine learning algorithms trained on large datasets of experimental and computed spectra are also emerging as powerful tools for rapid and accurate NMR prediction. nih.govnih.gov

For this compound, the predicted chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the three iodine atoms and the carbonyl group. The aldehyde proton is expected to be significantly deshielded, appearing at a characteristic downfield shift. The aromatic protons will exhibit shifts determined by the cumulative electronic effects of the iodo and formyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using computational models (DFT/B3LYP/6-31G(d)). Data is illustrative of typical computational output.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CHO)-~190.0
C2 (-I)-~98.0
C3 (-I)-~105.0
C4 (-H)~8.10~142.0
C5 (-I)-~95.0
C6 (-H)~8.35~145.0
Aldehyde (-CHO)~10.2-

Spin-spin coupling constants (J-couplings) between adjacent protons can also be computationally predicted, providing further structural information about the connectivity of the aromatic ring.

Predicted Vibrational Frequencies (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations, typically performed using DFT methods, can predict the IR spectrum of this compound. nih.govsolidstatetechnology.us These calculations determine the frequencies and intensities of the fundamental vibrational modes.

The predicted spectrum for this compound would feature several characteristic absorption bands:

C=O Stretch: A strong absorption band is predicted in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹.

Aldehyde C-H Stretch: Two weaker bands are typically predicted around 2750 cm⁻¹ and 2850 cm⁻¹.

C-I Stretch: Vibrations corresponding to the carbon-iodine bonds are expected in the far-infrared region, typically between 500-600 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of varying intensity are predicted in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies for this compound Data is illustrative and based on typical frequency ranges for the specified functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Aldehyde C-H Stretch2820 - 2880 & 2720 - 2780Weak
C=O Stretch1690 - 1715Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-I Stretch500 - 600Medium to Strong

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry is an indispensable tool for exploring the reactivity of molecules and elucidating complex reaction mechanisms. rsc.orgresearchgate.netnih.gov By modeling the potential energy surface (PES) of a reaction, researchers can identify key structures like reactants, products, intermediates, and transition states. wikipedia.org

Transition State Localization and Reaction Barrier Determination

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.iofiveable.me Locating the precise geometry of a transition state is a central goal of computational reaction mechanism studies. ucsb.edutau.ac.illibretexts.org Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods or eigenvector-following techniques, are used to optimize the structure of the TS. ucsb.edu

Once the transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate to form products. github.io

The energy difference between the reactants and the transition state defines the activation energy (reaction barrier) of the reaction. fiveable.me This value is critical for predicting the reaction rate, as a higher barrier corresponds to a slower reaction. Computational methods like Transition State Theory (TST) and its variants can use this information to calculate theoretical rate constants. fiveable.meacs.orgumn.edu For a molecule like this compound, this approach could be used to study, for example, its susceptibility to nucleophilic attack at the carbonyl carbon.

Reaction Pathway Elucidation and Energy Profiles

Elucidating a reaction pathway involves mapping the energetic landscape that connects reactants to products. researchgate.netnih.gov This is often visualized using a reaction energy profile, which plots the potential energy against the reaction coordinate. wikipedia.orgkhanacademy.orgyoutube.comstudymind.co.ukchemguide.co.uk

Computational chemists can trace the minimum energy path (MEP) from the transition state downhill to both the reactants and the products. This process, often accomplished through Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state correctly connects the desired species. The resulting energy profile provides a detailed picture of the reaction's thermodynamics and kinetics, showing the relative energies of all intermediates and transition states. khanacademy.org For multi-step reactions, this allows for the identification of the rate-determining step—the step with the highest activation energy. khanacademy.org Such studies on this compound could reveal detailed mechanisms for its synthesis or its participation in subsequent chemical transformations.

Ligand-Based and Structure-Based Design Principles in Related Systems

The principles of computational chemistry are central to modern drug discovery and materials science. wikipedia.org For systems related to this compound, ligand-based and structure-based design strategies can be employed to develop new molecules with desired properties, such as specific biological activities. slideshare.netmdpi.com

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target (e.g., a protein) is unknown. wikipedia.orgfiveable.me This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. studysmarter.co.ukdrugdesign.org By analyzing the common structural and electronic features of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to build statistical models that correlate molecular descriptors (e.g., electronic properties, size, hydrophobicity) with activity. jmaterenvironsci.commdpi.com These models can then be used to predict the activity of new, untested molecules, guiding the design of more potent derivatives based on the this compound scaffold.

Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. proteinstructures.comdeeporigin.comdomainex.co.uksaromics.com In this approach, computational docking is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of the target protein. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). This detailed atomic-level insight allows medicinal chemists to rationally design modifications to the ligand to improve its binding affinity and selectivity for the target. domainex.co.uk

Advanced Applications and Derivatization of 2,3,5 Triiodobenzaldehyde

Role in Radiopaque Materials and Medical Imaging

The high atomic number and electron density of iodine make it an excellent attenuator of X-rays. By incorporating 2,3,5-Triiodobenzaldehyde or its derivatives into biomaterials, these materials can be rendered visible under fluoroscopy and computed tomography (CT), enabling real-time monitoring during medical procedures.

Polyvinyl alcohol (PVA) hydrogel microspheres are frequently used as embolic agents in interventional radiology. To make these microspheres visible under X-ray guidance, they are functionalized with iodine-containing compounds. One method involves the direct reaction of this compound with PVA hydrogel beads. google.com

The synthesis is typically carried out by dispersing dried PVA hydrogel beads in a solvent like dimethyl sulfoxide (B87167) (DMSO). This compound and an organic acid catalyst (such as methanesulfonic acid, acetic acid, or oxalic acid) are added to the suspension. google.com The mixture is heated under a nitrogen atmosphere to facilitate the reaction. google.com The progress of the reaction can be monitored by thin-layer chromatography to track the consumption of the aldehyde. google.com Upon completion, the resulting radiopaque PVA microspheres are filtered, washed, and prepared for use. google.com This process yields microspheres with inherent radiopacity, suitable for image-guided therapies. google.com

A related approach involves conjugating a derivative, 2,3,5-triiodobenzoic acid (TIBA), to PVA beads, sometimes using a spacer molecule like trimethylenediamine to reduce steric hindrance. utwente.nl

Parameter Description Reference
Starting Materials Polyvinyl alcohol (PVA) hydrogel beads, this compound google.com
Solvent Dimethyl sulfoxide (DMSO) google.com
Catalyst Organic acids (e.g., methanesulfonic acid, oxalic acid) google.com
Reaction Conditions Heating (e.g., at 50°C) under nitrogen protection google.com
Outcome Radiopaque polyvinyl alcohol microspheres google.com

The chemical basis for attaching this compound to PVA hydrogel beads is the formation of an acetal (B89532). The PVA polymer chain contains numerous secondary alcohol (hydroxyl) groups. Under acidic conditions, the aldehyde group of this compound reacts with two hydroxyl groups on the PVA backbone.

This reaction forms a stable cyclic acetal linkage, covalently bonding the tri-iodinated phenyl group to the polymer matrix. The acid catalyst is crucial for protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the PVA. This covalent attachment ensures that the radiopaque agent does not leach out from the microspheres. google.com

Radiopaque microspheres synthesized from this compound and its derivatives are primarily used in transarterial chemoembolization (TACE). semanticscholar.org TACE is a minimally invasive procedure used to treat vascular tumors, most notably hepatocellular carcinoma (HCC). semanticscholar.orgwjgnet.com In this procedure, microspheres are delivered via a catheter into the arteries supplying blood to a tumor. semanticscholar.org The microspheres block the blood supply, depriving the tumor of oxygen and nutrients, and can simultaneously elute a chemotherapeutic drug directly into the tumor. semanticscholar.org

The inherent radiopacity conferred by the tri-iodinated compound allows the interventional radiologist to visualize the microspheres in real-time using X-ray fluoroscopy or CT scans. utwente.nlnih.gov This imaging feedback is critical for:

Accurate Delivery : Ensuring the embolic particles are delivered precisely to the target tumor vessels. utwente.nl

Complete Coverage : Confirming that the entire tumor is adequately treated. semanticscholar.org

Avoiding Non-Target Embolization : Preventing the microspheres from flowing into healthy tissue, which could cause significant damage. nih.gov

Research has demonstrated that microspheres loaded with derivatives like 2,3,5-triiodobenzoic acid (TIBA) are readily visible in both clinical CT and micro-CT scans, confirming their utility for enhancing the safety and efficacy of image-guided TACE procedures. utwente.nlnih.gov

Building Block in Complex Organic Synthesis

Beyond its role in medical imaging, this compound is a versatile building block for constructing more complex organic molecules. The presence of multiple iodine atoms and a reactive aldehyde group allows for a variety of chemical transformations.

While this compound itself can be used, its carboxylic acid analogue, 2,3,5-triiodobenzoic acid (TIBA), serves as a readily available starting material for the divergent synthesis of 1,3,5-trisubstituted benzene (B151609) products. rsc.org The carboxylic acid group can be easily converted into a wide range of other functional groups. rsc.org

One advanced strategy employs TIBA to prepare diverse aryne precursors. rsc.org Arynes are highly reactive intermediates that can undergo various transformations with nucleophiles. By generating an aryne from a TIBA-derived precursor, chemists can produce 5-iodo-1,3-disubstituted benzenes. rsc.org These intermediates are valuable because the remaining iodine atom can be further functionalized, for instance, through a subsequent Ullmann reaction, to yield complex hetero-1,3,5-trisubstituted benzenes. rsc.org This toolbox approach provides an efficient route to a class of compounds that are otherwise difficult to synthesize. rsc.org

Synthetic Strategy Starting Material Key Intermediate Final Product Class Reference
Aryne Chemistry2,3,5-Triiodobenzoic Acid (TIBA)5-iodo-1,3-disubstituted benzenes1,3,5-Trisubstituted benzenes rsc.org

The aldehyde functional group of this compound is key to its use in surface chemistry, specifically in the formation of self-assembled monolayers. Benzaldimine monolayers can be prepared by reacting a halide-substituted benzaldehyde (B42025) with an aminosilylated surface, such as a silicon wafer treated to have primary amine groups. researchgate.net

The reaction involves the formation of an imine (also known as a Schiff base) between the aldehyde group of this compound and the surface-bound amine groups. This creates a covalent link, tethering the tri-iodinated phenyl rings to the substrate and forming a densely packed molecular monolayer. researchgate.net The properties of such monolayers can be tuned by the choice of substituents on the benzaldehyde. The presence of three heavy iodine atoms in this compound would impart unique electronic and X-ray absorption properties to the resulting monolayer. researchgate.net

Derivatization to Polycyclic Estrogen Receptor Modulators

Selective Estrogen Receptor Modulators (SERMs) are compounds that interact with estrogen receptors, acting as either agonists or antagonists depending on the specific tissue. nih.govmdpi.com Many of these molecules are characterized by a polycyclic framework. nih.gov In synthetic chemistry, aromatic aldehydes are foundational precursors for constructing complex molecular architectures through various cyclization and condensation reactions. The aldehyde functional group of this compound is chemically reactive and can participate in reactions necessary to build larger, polycyclic systems.

While the specific use of this compound in the synthesis of polycyclic SERMs is not extensively detailed in available literature, its potential as a starting material can be inferred from established chemical principles. The synthesis of complex molecules like SERMs often involves multi-step processes where the unique substitution pattern of a precursor can be exploited to achieve the desired final structure. nih.gov The heavy iodine atoms on the benzene ring could influence the electronic properties and reactivity of the molecule and could also serve as handles for further functionalization through cross-coupling reactions, which are common in pharmaceutical synthesis.

Precursor for Anti-Estrogenic Compounds

Anti-estrogenic compounds are crucial in the treatment of hormone-dependent diseases. nih.govnih.gov The development of novel anti-estrogens often relies on the synthesis of unique molecular scaffolds that can bind effectively to the estrogen receptor. mdpi.com Aromatic aldehydes serve as versatile building blocks in the synthesis of a wide array of heterocyclic and polycyclic compounds, which form the core of many pharmacologically active agents.

Although direct synthetic routes starting from this compound to produce known anti-estrogenic drugs are not prominently documented, its role as a potential precursor is plausible. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to form larger molecules. The tri-iodinated phenyl motif offers a heavy, lipophilic core that could be explored for its interaction with the ligand-binding pocket of the estrogen receptor. The synthesis of novel triphenylethylene (B188826) derivatives, for example, has been a successful strategy in developing new SERMs with anti-estrogenic activity. mdpi.com

Synthesis of Other Biologically Active Molecules

The utility of aromatic aldehydes as starting materials in medicinal chemistry is well-established, particularly in multicomponent reactions that allow for the rapid assembly of complex and diverse molecular structures. nih.gov These reactions are highly valued in drug discovery for generating libraries of compounds for biological screening. nih.gov Various biologically active heterocyclic systems, such as 1,3,5-triazepines, can be synthesized using aromatic aldehydes as key components. mdpi.com

While specific examples detailing the use of this compound are sparse, its chemical reactivity is analogous to other aromatic aldehydes used in these synthetic schemes. mdpi.comresearchgate.net The related compound, 2,3,5-triiodobenzoic acid (TIBA), has been successfully employed as a starting material for the divergent synthesis of various 1,3,5-trisubstituted benzenes, demonstrating the utility of the 2,3,5-triiodo-substituted ring as a versatile scaffold for creating complex intermediates. rsc.org This suggests that this compound could similarly serve as a valuable building block for producing a range of novel molecules for evaluation as potential therapeutic agents. nih.gov

Development of Novel Materials and Functional Compounds

Integration into Polymers and Advanced Materials

A significant application of highly halogenated compounds is in the development of radiopaque polymers for medical devices. google.com Many polymers used for implants, such as PEEK or UHMWPE, are radiolucent, meaning they are not visible under X-ray imaging modalities like fluoroscopy or computed tomography (CT). nih.govbiorxiv.org To overcome this, radiopaque fillers like barium sulfate (B86663) or bismuth oxychloride are often blended into the polymer matrix. mdpi.com An alternative and often preferred method is to chemically incorporate a radiopaque monomer into the polymer backbone itself. nih.gov

Compounds with a high density of iodine atoms, such as derivatives of this compound, are excellent candidates for creating these monomers. The high atomic number of iodine allows it to effectively attenuate X-rays, imparting visibility to the material. google.com Patents describe the creation of radiopaque polymers by synthesizing monomers from iodinated aromatic compounds, which are then copolymerized with other monomers (like acrylates) to form a crosslinked polymer network. google.com This approach ensures a homogeneous distribution of the radiopacifying agent, preventing leaching and maintaining the mechanical integrity of the material. biorxiv.org The aldehyde group of this compound could be converted, for example, to a phenol (B47542) which is then reacted to form an acrylate (B77674) or methacrylate (B99206) monomer for subsequent free-radical polymerization.

ComponentFunctionExample/Rationale
Radiopaque MonomerProvides X-ray visibilityDerived from tri-iodinated compounds like 2,3,5-triiodobenzoic acid or this compound. google.com
Structural MonomerForms the bulk of the polymer network, defining its primary physical properties.Standard monomers such as acrylates or methacrylates.
Crosslinking MonomerCreates a durable, three-dimensional network, enhancing mechanical strength and biodurability. google.comMultifunctional monomers like poly(ethylene glycol) diacrylate (PEGDA). google.com

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding. fiveable.methno.org These interactions govern processes of molecular recognition and self-assembly, leading to the formation of complex, ordered structures known as host-guest systems. nih.gov

This compound is a compelling candidate for use in supramolecular chemistry due to its potential to engage in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). nih.gov This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the covalent bond. rsc.org Iodine atoms are particularly effective halogen bond donors. The presence of three iodine atoms on the this compound molecule provides multiple, geometrically defined sites for forming strong and specific interactions, enabling the design of complex supramolecular assemblies. rsc.org The aldehyde group can also participate in hydrogen bonding, allowing for the creation of systems directed by multiple types of non-covalent forces. nih.gov

InteractionKey CharacteristicsRelevance to this compound
Halogen BondHighly directional, tunable strength, hydrophobic nature. nih.govThe three C-I bonds can act as strong halogen bond donors to direct crystal engineering and self-assembly. rsc.org
Hydrogen BondDirectional interaction involving a hydrogen atom and an electronegative atom. fiveable.meThe aldehyde oxygen can act as a hydrogen bond acceptor.

Contributions to Catalysis and Material Science

While direct applications of this compound as a catalyst are not widely reported, its utility as a versatile chemical intermediate contributes significantly to material science. The synthesis of novel materials often depends on the availability of unique building blocks that can be elaborated into more complex structures.

The primary contribution of this compound to material science lies in its role as a precursor for advanced functional polymers, specifically radiopaque materials for medical applications as discussed previously. google.com Furthermore, its potential for forming ordered structures through halogen bonding places it as a valuable tool for crystal engineering and the bottom-up design of supramolecular materials. nih.govrsc.org The ability to form predictable, directional bonds is crucial for creating materials with tailored properties, such as porous solids or liquid crystals. The high degree of substitution on the aromatic ring also makes it a useful intermediate in synthetic chemistry for producing other highly functionalized aromatic compounds that can be used in the development of new materials.

Environmental and Toxicological Considerations of Halogenated Benzaldehydes

Environmental Fate and Transformation of Halogenated Aromatic Compounds

The environmental fate of halogenated aromatic compounds is determined by a combination of their chemical properties and the environmental conditions they are exposed to. Factors such as the number and type of halogen substituents, their position on the aromatic ring, and the presence of other functional groups play a crucial role in their persistence, degradation, and potential for bioaccumulation. For iodinated compounds like 2,3,5-Triiodobenzaldehyde, the relatively weaker carbon-iodine bond compared to carbon-chlorine or carbon-bromine bonds may influence its degradation pathways.

Halogenated aromatic compounds can undergo various degradation processes in the environment, including photodecomposition, microbial degradation, and abiotic degradation. nih.gov The degradation of these compounds often involves the cleavage of the carbon-halogen bond, a process known as dehalogenation. nih.gov For some iodinated X-ray contrast media, which are complex iodinated aromatic compounds, degradation pathways have been shown to include reductive deiodination of the aromatic ring, reduction of alkyl aromatic amides, and de-acylation of N-aromatic amides. nih.gov While specific studies on this compound are lacking, it is plausible that similar deiodination and transformation of the aldehyde group would be key steps in its environmental degradation.

The degradation of chlorinated benzaldehydes has been studied under UV irradiation in aqueous solutions, showing a first-order reaction kinetics. researchgate.net The decomposition was associated with the homolytic cleavage of the carbon-chlorine bond and the formation of chloride and formaldehyde. researchgate.net It is reasonable to assume that this compound could undergo analogous photodegradation processes, potentially at different rates due to the different halogen substituent.

The following table provides an overview of potential degradation pathways for halogenated aromatic compounds, which may be relevant for this compound.

Degradation PathwayDescriptionPotential Relevance for this compound
Reductive DehalogenationReplacement of a halogen atom with a hydrogen atom, often mediated by microorganisms under anaerobic conditions.Likely a significant pathway due to the presence of iodine, which is more susceptible to reduction than chlorine or bromine.
Oxidative DehalogenationInitial attack by oxygenases can lead to the removal of halogen atoms.Possible under aerobic conditions, initiated by microbial enzymes.
PhotodegradationCleavage of the carbon-halogen bond by ultraviolet (UV) radiation from sunlight.The C-I bond is weaker than C-Cl and C-Br bonds, suggesting potential for significant photodegradation.
Biotransformation of Functional GroupsMicrobial enzymes can modify the aldehyde group, for example, through oxidation to a carboxylic acid or reduction to an alcohol.The aldehyde group is a reactive site for microbial metabolism.

The combined action of light and microorganisms, known as photobiodegradation, can be an effective pathway for the removal of halogenated aromatic pollutants. researchgate.net While specific data for this compound is unavailable, studies on other haloaromatics indicate that initial photodegradation can make the molecule more susceptible to subsequent microbial attack. researchgate.net

Microbial degradation of aromatic compounds is a key environmental process. nih.gov Bacteria and fungi have evolved diverse enzymatic systems to break down these often-persistent molecules. nih.govmdpi.com The degradation of halogenated aromatics can be initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. nih.gov The presence of multiple large iodine atoms in this compound may pose a steric hindrance to enzymatic attack, potentially slowing down its microbial degradation compared to less substituted or smaller halogenated compounds. However, some microorganisms are known to dehalogenate iodinated compounds. dntb.gov.ua For instance, the biodegradation of iodinated X-ray contrast media like diatrizoate and iopromide (B1672085) has been observed in water/sediment systems, involving deacetylation and partial deiodination. nih.gov

Persistent organic pollutants (POPs) are chemicals that resist degradation and can remain in the environment for long periods. epa.gov The persistence of a halogenated aromatic compound is influenced by the stability of its chemical structure. nih.gov While many polyhalogenated aromatic compounds are known for their persistence, the relatively lower strength of the C-I bond might suggest that iodinated compounds could be less persistent than their chlorinated or brominated counterparts. However, the high degree of substitution in this compound could enhance its stability. Without experimental data, the persistence of this compound in the environment remains speculative.

The following table summarizes the factors influencing the environmental persistence and bioaccumulation of halogenated aromatic compounds.

FactorInfluence on PersistenceInfluence on Bioaccumulation
Number of Halogen AtomsGenerally increases persistence due to increased stability and resistance to degradation.Increases hydrophobicity, which can lead to higher bioaccumulation potential.
Type of HalogenPersistence generally follows the order C-F > C-Cl > C-Br > C-I, suggesting iodinated compounds may be less persistent.Heavier halogens increase molecular weight and can affect partitioning behavior.
Position of HalogensCan affect steric hindrance for enzymatic attack, influencing degradation rates.Can influence the overall shape and hydrophobicity of the molecule.
Presence of Functional GroupsCan provide a site for microbial attack, potentially decreasing persistence.Can affect the polarity and water solubility of the compound, influencing its uptake and distribution in organisms.

Toxicity and Ecotoxicology of Polyhalogenated Compounds

The toxicity of polyhalogenated aromatic compounds to living organisms is a significant concern. researchgate.net These compounds can exert a wide range of adverse effects, and their impact on ecosystems can be complex. nih.gov While specific toxicological data for this compound are scarce, general principles derived from studies on other polyhalogenated aromatics can provide some insights.

A major mechanism of toxicity for many planar halogenated aromatic hydrocarbons, such as certain polychlorinated biphenyls (PCBs) and dioxins, is through the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.govyoutube.com The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in metabolism. researchgate.net Persistent activation of the AhR by these compounds can lead to a range of toxic effects, including immunotoxicity, reproductive and developmental problems, and cancer. nih.gov

The ability of a compound to bind to and activate the AhR is highly dependent on its molecular structure, particularly its planarity and dimensions. While many halogenated aromatic hydrocarbons are potent AhR agonists, the effect of iodine substitution on AhR binding is not well-characterized. Some research suggests that the binding affinity to the AhR may not be the sole determinant of the persistence of gene expression changes. nih.govnih.gov There is a lack of specific studies investigating the interaction of this compound with the AhR. Given its structure, an assessment of its potential to act as an AhR agonist would be necessary to fully understand its toxicological profile.

Environmental Risk Assessment of Iodinated Aromatic Compounds

A formal environmental risk assessment for this compound is not extensively documented in publicly available literature. However, the potential environmental risks can be inferred by examining the behavior of related iodinated aromatic compounds and the principles of chemical risk assessment. The process for assessing the environmental risk of chemical substances typically involves evaluating their potential for environmental exposure, persistence, bioaccumulation, and toxicity. researchgate.netecetoc.org

Iodinated organic compounds (OICs) can form in the environment through natural and anthropogenic processes. For instance, studies have shown that OICs can be produced when waters containing iodide come into contact with manganese oxides in the presence of natural organic matter. acs.orgnih.govnih.gov This process involves the oxidation of iodide to iodine, which then reacts with organic substances. acs.orgnih.gov Such abiotic formation pathways suggest that iodinated aromatics could potentially be generated in various environmental compartments.

The environmental fate of iodinated aromatics is influenced by their chemical structure. The presence of iodine atoms on an aromatic ring can increase the compound's molecular weight and hydrophobicity, potentially leading to greater persistence and a tendency to sorb to soil and sediment. The large size and high polarizability of iodine may also influence its reactivity and toxicity. researchgate.net Some research indicates that the electronic and steric properties of iodine can contribute to reduced reactivity and toxicity compared to other halogens like chlorine in certain molecular structures. researchgate.net

However, other studies, particularly in the context of water treatment, have highlighted the toxicological significance of iodinated disinfection by-products (I-DBPs). nih.govnih.gov Many I-DBPs have been found to exhibit greater toxicity than their chlorinated and brominated counterparts, raising concerns about their potential impact on human health and aquatic life. nih.gov The toxicity of the parent benzaldehyde (B42025) structure has also been studied; it has been shown to cause various adverse effects in animal studies at high doses, including necrosis in the cerebellum and liver degeneration in rats. nih.govnih.gov The combination of the benzaldehyde functional group with three iodine atoms creates a molecule whose specific ecotoxicological profile requires direct investigation.

The following table summarizes key considerations for the environmental risk of iodinated aromatic compounds based on available research.

Environmental Risk Factors for Iodinated Aromatic Compounds

FactorKey Findings and ImplicationsSource
Formation Potential Can form abiotically in iodide-containing waters through oxidation by manganese dioxide in the presence of natural organic matter. acs.orgnih.govnih.gov
Persistence & Fate Halogenated aromatic compounds are often persistent in the environment. The properties of iodine (large atomic size) may influence sorption to soil and sediment. researchgate.net
Toxicity Iodinated disinfection by-products (I-DBPs) are often more toxic than their chloro- and bromo-analogues. However, in other contexts, iodine's properties may reduce reactivity and toxicity compared to other halogens. researchgate.netnih.gov
Parent Structure Toxicity The parent compound, benzaldehyde, has shown evidence of toxicity in animal studies at high concentrations, affecting the nervous system, liver, and kidneys. nih.gov

Mitigation and Remediation Strategies for Halogenated Pollutants

While specific remediation protocols for this compound are not detailed in existing literature, strategies developed for other halogenated aromatic pollutants can be considered applicable. These approaches aim to degrade, detoxify, or remove the contaminants from the environment and can be broadly categorized into bioremediation and physicochemical methods.

Bioremediation utilizes the metabolic capabilities of microorganisms to break down hazardous pollutants into less harmful substances. mdpi.com The biodegradation of halogenated aromatic compounds is a well-studied process, often involving a series of enzymatic reactions that can be divided into upper, middle, and lower metabolic pathways. nih.gov The critical and most challenging step is typically the dehalogenation of the aromatic ring. nih.gov Several dehalogenation mechanisms have been identified in microorganisms:

Oxidative Dehalogenation: Enzymes such as monooxygenases and dioxygenases incorporate oxygen atoms into the aromatic ring, which can lead to the removal of halogen substituents. nih.govnih.gov

Hydrolytic Dehalogenation: The halogen atom is replaced by a hydroxyl group from water. worldscientific.com

Reductive Dehalogenation: The halogen atom is replaced by a hydrogen atom. This process is common under anaerobic conditions, where the halogenated compound acts as an electron acceptor. nih.govresearchgate.net

Studies on anaerobic bacterial cultures have shown that they can transform halogenated aromatic aldehydes. These transformations can involve the oxidation of the aldehyde group to a carboxylic acid or its reduction to a hydroxymethyl group. nih.gov In some cases, the bacteria are also capable of dehalogenation, removing the halogen from the aromatic ring. nih.gov Bioremediation efforts can be enhanced through strategies like bioaugmentation, where specific microbial strains with desired degradation capabilities are introduced to a contaminated site, and biostimulation, which involves adding nutrients to stimulate the activity of indigenous degrading microorganisms. researchgate.net

Physicochemical remediation methods offer alternative or complementary approaches. Ex situ dehalogenation involves excavating the contaminated soil or sediment for treatment. tpsgc-pwgsc.gc.ca One such technique is base-catalyzed decomposition, where heat and an alkaline agent are used to break down the halogenated compounds. tpsgc-pwgsc.gc.ca Another approach involves the use of alkaline polyethylene (B3416737) glycol to replace the halogen with a less toxic functional group. tpsgc-pwgsc.gc.ca For water treatment, technologies using activated carbon have proven effective. The contaminant is first adsorbed onto the carbon surface, where it can then be degraded by microorganisms in a process that combines physical removal with biological treatment. youtube.com Radiation processing has also been explored as a method to degrade halogenated organic compounds in water. researchgate.net

The following table summarizes various remediation strategies applicable to halogenated pollutants.

Remediation Strategies for Halogenated Pollutants

StrategyMethodDescriptionSource
Bioremediation Oxidative DehalogenationMicrobial enzymes (e.g., dioxygenases) incorporate oxygen to initiate ring cleavage and dehalogenation, typically under aerobic conditions. nih.govnih.gov
Reductive DehalogenationUnder anaerobic conditions, microorganisms use halogenated compounds as electron acceptors, replacing a halogen with a hydrogen atom. nih.govresearchgate.net
Anaerobic TransformationAnaerobic bacteria can oxidize or reduce the aldehyde group of halogenated benzaldehydes and may also perform dehalogenation. nih.gov
Physicochemical Remediation Ex Situ DehalogenationContaminated soil is excavated and treated using methods like base-catalyzed decomposition to chemically break down pollutants. tpsgc-pwgsc.gc.ca
Adsorption & DegradationMaterials like activated carbon are used to adsorb pollutants from water, followed by biological degradation of the captured compounds. youtube.com

Conclusion and Future Research Directions

Synthesis and Application Versatility of 2,3,5-Triiodobenzaldehyde

This compound is a significant, albeit highly specialized, member of the polyiodinated aromatic compounds. Its synthetic value is primarily derived from its function as a versatile intermediate in the construction of more complex molecules. Research into its synthesis has pointed towards methods that improve upon previous challenges of starting material availability and reaction yields. A notable process allows for the preparation of 2,3,5-trihalobenzaldehydes from the more readily available 1,2,4-trihalobenzene, highlighting a practical route to this valuable building block. google.com

The application of this compound is predominantly seen in the pharmaceutical sector, where it serves as a precursor for compounds with potential therapeutic activity. For instance, it is a key starting material in the chemical synthesis of 5-phenylpyrimidine (B189523) derivatives, which have been investigated as potent inhibitors of glutamate (B1630785) release, relevant for treating conditions like cerebral ischemic damage. google.com The strategic placement of three iodine atoms on the benzaldehyde (B42025) ring offers multiple reaction sites. These iodine atoms can be substituted or can participate in various coupling reactions, allowing for the introduction of diverse functional groups. This versatility is further suggested by research on the closely related 2,3,5-triiodobenzoic acid (TIBA), which has been employed as a starting material for the divergent synthesis of 1,3,5-trisubstituted benzenes through aryne intermediates. rsc.org This demonstrates the potential of the 2,3,5-triiodo substitution pattern to generate a wide array of molecular architectures.

The aldehyde functional group itself provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and the formation of imines, hydrazones, and other derivatives, further expanding its synthetic utility. wiserpub.com

Table 1: Key Properties and Identifiers of this compound

Property Value
CAS Number 477534-99-9
Molecular Formula C₇H₃I₃O
Molecular Weight 483.81 g/mol

| IUPAC Name | this compound |

Emerging Research Avenues in Polyiodinated Aromatic Chemistry

The field of polyiodinated aromatic chemistry, to which this compound belongs, is experiencing growth driven by the unique properties that iodine atoms impart to organic molecules. Emerging research is focused on leveraging these properties for novel applications in materials science and medicinal chemistry. mdpi.com

One promising avenue is the development of new synthetic methodologies. While foundational methods for the iodination of aromatic compounds exist, there is a continuous effort to develop greener, more efficient, and highly regioselective protocols. mdpi.com This includes the use of novel iodinating reagents and catalyst systems to access complex polyiodinated structures that are otherwise difficult to synthesize. researchgate.net

In materials science, the high atomic number of iodine makes polyiodinated compounds candidates for X-ray contrast agents and radiopaque polymers. The development of new monomers based on structures like this compound could lead to advanced materials for medical imaging and other applications requiring high electron density.

Furthermore, the influence of heavy atoms like iodine on the photophysical properties of aromatic systems is an area of active investigation. This "heavy-atom effect" can be exploited in the design of new phosphorescent materials for organic light-emitting diodes (OLEDs) and sensors. Future research may explore the incorporation of the this compound scaffold into larger conjugated systems to modulate their electronic and optical properties.

Interdisciplinary Research Opportunities and Collaborative Initiatives

The unique characteristics of iodine-containing compounds naturally foster interdisciplinary research. researcherinfo.net The journey of a molecule like this compound from a laboratory curiosity to a functional product requires collaboration across multiple scientific disciplines.

Chemistry and Medicine: The primary application of this compound as a pharmaceutical intermediate necessitates a strong collaboration between synthetic organic chemists and medicinal chemists. mdpi.com Chemists can synthesize novel derivatives, while pharmacologists and biochemists can evaluate their biological activity, leading to the iterative design of new drug candidates.

Chemistry and Materials Science: The potential use of polyiodinated aromatics in advanced materials creates opportunities for collaboration between organic chemists and materials scientists. Chemists can design and synthesize novel iodinated monomers, which materials scientists can then polymerize and characterize to develop new plastics, coatings, and electronic components with unique properties.

Computational and Experimental Chemistry: Computational chemistry can play a crucial role in predicting the properties and reactivity of complex molecules like this compound. Collaborative efforts between computational and experimental chemists can accelerate the discovery process by prioritizing synthetic targets and providing deeper insight into reaction mechanisms.

These collaborations are essential for translating fundamental chemical knowledge into practical applications that address societal needs in medicine, technology, and beyond.

Challenges and Prospects for Future Investigations

Despite the potential of this compound and related compounds, several challenges remain that represent key areas for future research.

Table 2: Challenges and Future Research Directions

Challenge Prospect for Future Investigation
Synthetic Accessibility Development of more cost-effective, scalable, and environmentally benign synthetic routes. Exploration of catalytic C-H activation/iodination methods to bypass the need for pre-functionalized starting materials.
Limited Application Data Screening of this compound-derived compound libraries against a wider range of biological targets to uncover new therapeutic applications beyond glutamate release inhibition.
Reactivity and Selectivity Detailed mechanistic studies to better understand and control the regioselectivity of subsequent functionalization reactions on the polyiodinated ring.

| New Material Development | Design and synthesis of novel polymers and functional materials incorporating the 2,3,5-triiodobenzyl scaffold to explore their potential in optoelectronics, medical devices, and as high-refractive-index materials. |

Future investigations will likely focus on expanding the known applications of this compound. This involves not only the synthesis of analogues for pharmaceutical screening but also its exploration as a building block for functional materials. Overcoming the current synthetic hurdles and broadening the scope of its reactivity will be crucial for unlocking the full potential of this highly functionalized aromatic compound. The continued exploration of polyiodinated aromatics holds promise for the discovery of new molecules with significant scientific and practical value.

Q & A

Q. What statistical approaches are recommended for analyzing contradictions in radiopacity versus bead stability datasets?

  • Methodology : Use multivariate regression to model the relationship between iodine content, crosslinking density, and mechanical properties. Principal component analysis (PCA) identifies key variables driving performance trade-offs. Report confidence intervals and effect sizes to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.